Home > Products > Screening Compounds P14865 > 3-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
3-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide - 6392-59-2

3-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

Catalog Number: EVT-5101842
CAS Number: 6392-59-2
Molecular Formula: C17H12FN3OS2
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

  • Compound Description: SR 121787 is an antiaggregating agent that is metabolized in vivo to its corresponding diacid, SR 121566, a non-peptide antagonist of the platelet fibrinogen receptor GpIIb-IIIa. SR 121787 demonstrated potent inhibition of ADP-induced platelet aggregation in human and baboon models, both in vitro and ex vivo. []
  • Relevance: While structurally distinct from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, SR 121787 highlights the therapeutic potential of targeting platelet aggregation through novel compounds, often incorporating heterocyclic moieties like thiazoles. Both compounds share a thiazole ring, indicating a potential common scaffold for antithrombotic activity. []

N-{5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives

  • Compound Description: This series of compounds features various amide substitutions on the core structure of N-{5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide. These derivatives were synthesized and subsequently evaluated for their antibacterial and antifungal activities. []
  • Relevance: The core structure of these derivatives shares the 4-phenyl-1,3-thiazol-2-yl moiety with 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide. The presence of the diazenyl linker and diverse amide substituents in these derivatives provides insights into structure-activity relationships within this class of compounds. []

3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic Acids and Their Derivatives

  • Compound Description: This study focuses on the synthesis and biological evaluation of novel N,N-disubstituted β-amino acids containing thiazole rings, aromatic substituents, and heterocyclic groups. These compounds were derived from N-phenyl-N-thiocarbamoyl-β-alanine via the Hantzsch method and included variations with hydrazone fragments. Some of these compounds exhibited notable antimicrobial activities. Of particular interest is 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, which demonstrated growth promotion in rapeseed, leading to increased seed yield and oil content. []
  • Relevance: These compounds, particularly those with a phenyl(1,3-thiazol-2-yl)amino core, share structural similarities with 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, suggesting a possible common pharmacophore. The study highlights the versatility of thiazole-containing compounds and their diverse biological applications, ranging from antimicrobial to plant growth-promoting activities. []

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

  • Compound Description: This study delves into the design, synthesis, and molecular docking analysis of a series of quinazolin-4-ones as potential anticancer agents. The synthesis involved condensing 2-amino-4-substituted phenylthiazoles with N-methylbenzoxazin-4-one. In vitro colorectal anticancer screening using HT-29 human colorectal adenocarcinoma cells and in silico molecular docking studies on the p38α structure (PDB ID: 3GC7) were conducted. Notably, compounds 5Dh8, 5DF6, 5Db2, and 5Di9 exhibited superior activity compared to 5-fluorouracil at concentrations below 10 μg/mL. []
  • Relevance: While structurally distinct from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, the presence of the 4-substituted phenyl-1,3-thiazol-2-yl moiety in these quinazolin-4-ones highlights the importance of this specific structural feature in designing biologically active compounds, particularly in the context of anticancer activity. The study underscores the potential of combining thiazole and quinazolinone moieties for developing novel therapeutic agents. []

Nitazoxanide, Tizoxanide, and 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

  • Compound Description: Nitazoxanide and its active metabolite, tizoxanide, are recognized for their broad-spectrum antiparasitic activity against various pathogens, including helminths, protozoa, and bacteria. [] This study investigated their efficacy against kinetoplastid parasites Trypanosoma cruzi and Leishmania mexicana in vitro. [] Additionally, a newly synthesized analog, NTB (4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide), was evaluated alongside the established drugs benznidazole and pentamidine. [] Notably, nitazoxanide and tizoxanide exhibited potent activity against both L. mexicana and T. cruzi, with IC50 values two-fold lower than pentamidine and benznidazole, respectively. [] Remarkably, NTB demonstrated even greater potency, being two-fold more active than both nitazoxanide and tizoxanide, and six-fold more active than the reference drugs. []
  • Relevance: The investigation of nitazoxanide, tizoxanide, and NTB highlights the therapeutic potential of thiazole-containing compounds in targeting parasitic infections. Although structurally distinct from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, the presence of the thiazole ring in these compounds suggests its importance as a scaffold for developing anti-infective agents. The study's findings underscore the potential of exploring structural modifications within this class of compounds to enhance their efficacy and broaden their spectrum of activity against diverse pathogens. []

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

  • Compound Description: This study describes the synthesis and characterization of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, a novel organic compound produced through the reaction of 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid. [] The compound was characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and mass spectroscopy. [] Biological evaluation of the compound revealed promising antibacterial activity against Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. [] Additionally, it exhibited antifungal activity against Candida albicans and Aspergillus niger. [] Furthermore, the compound's anticancer potential was assessed against MDA-MB-231 breast cancer cells. []
  • Relevance: The compound N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, while structurally distinct from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, underscores the importance of exploring diverse heterocyclic systems for developing novel antimicrobial and anticancer agents. Both compounds share a benzamide moiety, highlighting a potential common structural feature for biological activity. The presence of the benzothiazole and pyrazine rings in this compound suggests their potential role in influencing its pharmacological profile. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This study introduces a series of novel bi-heterocyclic propanamides (7a-l) synthesized through S-substitution of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol (3). The synthesis involved a multi-step process starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1), which was converted to its corresponding hydrazide (2) using hydrazine hydrate. Subsequent reaction of (2) with carbon disulfide under basic conditions yielded the key intermediate (3). [] Various electrophiles (6a-l) were generated by reacting un/substituted anilines (4a-l) with 3-bromopropanoyl chloride (5) in a basic aqueous solution. Finally, the target compounds (7a-l) were obtained by reacting (3) with the synthesized electrophiles (6a-l) in DMF, employing LiH as a base and activator. The structures of these propanamides were confirmed using spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS. [] Notably, the entire series demonstrated promising urease inhibitory activity and exhibited low cytotoxicity in hemolysis assays. []
  • Relevance: While structurally distinct from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, the exploration of these propanamides emphasizes the potential of combining different heterocyclic moieties for designing bioactive compounds. The incorporation of thiazole and oxadiazole rings, coupled with various substituents on the phenyl ring, provides valuable insights into structure-activity relationships within this class of compounds. []

3‐N‐Alkoxyphthalimido‐5‐arylidene‐2‐{[4‐(4‐substituted phenyl)‐1,3‐thiazol‐2‐yl]imino}‐1,3‐thiazolidin‐4‐ones

  • Compound Description: This research focuses on synthesizing a series of titled compounds (8a-l) through a multi-step process. [] The synthesis began with the reaction of 4-chloro/methyl phenacyl bromide (la-b) with thiourea, resulting in 2-amino thiazole derivatives (2a-b) via Hantzsch's synthesis. [] Subsequently, these thiazoles were converted to their corresponding thiazolidinone derivatives (4a-b) by reacting them with chloroacetic acid and sodium acetate. [] Treatment of (4a-b) with various aromatic aldehydes (5a-c) followed by condensation with ω-bromolkoxyphthalimides (7a-b) yielded the final titled compounds (8a-l). []
  • Relevance: The synthesized compounds (8a-l), while structurally different from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, emphasize the potential of incorporating a 4-(4-substituted phenyl)-1,3-thiazol-2-yl moiety into more complex structures for developing new bioactive agents. The presence of the thiazole ring, along with the diverse arylidene and alkoxyphthalimido substituents, highlights the possibility of fine-tuning the pharmacological properties of these compounds for specific applications. []

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

  • Compound Description: TAK-715 is a potent p38 mitogen-activated protein (MAP) kinase inhibitor. It exhibits potent in vitro inhibition of p38α (IC50 = 7.1 nM) and LPS-stimulated TNF-α release from human monocytic THP-1 cells (IC50 = 48 nM). [] In vivo studies in mice demonstrated significant inhibition (87.6%) of LPS-induced TNF-α production at 10 mg/kg oral administration. []
  • Relevance: Although structurally different from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, TAK-715 exemplifies the therapeutic potential of targeting the p38 MAP kinase pathway for treating inflammatory diseases like rheumatoid arthritis. Despite the structural differences, the presence of a thiazole ring in both compounds suggests its potential as a pharmacophore in different biological contexts. []

1,3-Benzoselenazoles

  • Compound Description: This study reports the synthesis and biological evaluation of a series of 1,3-benzoselenazoles as potential antioxidant and pancreatic lipase (PL) inhibitors. The synthesis involved reacting various bis[3-amino-N-(aryl)benzamide-2-yl] diselenides with aryl aldehydes. The antioxidant activities of these compounds were assessed using a thiophenol assay, revealing superior activity compared to Ph2Se2. Molecular docking studies were employed to evaluate their potential as PL inhibitors. []
  • Relevance: While structurally different from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, this study highlights the emerging field of selenium-containing heterocycles like 1,3-benzoselenazoles as potential therapeutic agents. The study underscores the importance of exploring structural analogs of established pharmacophores, such as thiazoles, to discover novel compounds with improved or distinct biological activities. []

N-(4-Phenylthiazol-2-yl)benzenesulfonamides

  • Compound Description: This paper discusses the synthesis, structure-activity relationships (SAR), and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. The study highlights two potent compounds: 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide (Ro-61-8048, IC50 = 37 nM) and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide (IC50 = 19 nM). Both compounds showed potent in vitro inhibition of rat and gerbil kynurenine 3-hydroxylase and effectively blocked the enzyme in vivo after oral administration. []
  • Relevance: While structurally distinct from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, the N-(4-phenylthiazol-2-yl)benzenesulfonamides highlight the therapeutic potential of targeting kynurenine 3-hydroxylase for various neurological conditions. The presence of a 4-phenylthiazol-2-yl moiety in both classes of compounds suggests its potential as a valuable scaffold for designing enzyme inhibitors with diverse biological targets. []

N-Mannich Bases of 5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP)

  • Compound Description: This research focuses on the synthesis and biological evaluation of twelve N-Mannich bases derived from 5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP). [] These compounds were synthesized via Mannich reaction with different amines. [] The structures were confirmed using UV, IR, NMR, and Mass spectral data. [] The compounds were then screened for their in vitro antimicrobial, antioxidant, and cytotoxic activities. Notably, compounds B1P, B1PB, B1AZ, B1T, and B1B showed significant antibacterial activity compared to the standard drug ciprofloxacin (5 µg/disc) at a concentration of 100 µg/disc. []
  • Relevance: Although structurally distinct from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, this study highlights the significance of incorporating benzothiazole and pyrazolone moieties in designing bioactive compounds, particularly those with antimicrobial properties. []
  • Compound Description: This research explores the potential of nine 1,3-thiazole derivatives as antimicrobial agents through molecular docking studies. The study utilized the Ligand fit module in the docking server to investigate the binding affinity of these derivatives to the active site of bacterial glucosamine-6-phosphate synthase (PDB ID: 1jxa). []
  • Relevance: Although the specific structures of the 1,3-thiazole derivatives are not provided in this abstract, their selection for this study emphasizes the relevance of the thiazole scaffold in designing antimicrobial agents. [] This further reinforces the potential of 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide and its structural analogs as potential leads for antimicrobial drug discovery. []

N-Methyl-2,3-Dihydroquinazolin-4-ones Linked 1,3-Thiazole Hybrids

  • Compound Description: This study focuses on the synthesis and characterization of N-Methyl-2,3-dihydroquinazolin-4-ones linked with 1,3-thiazole moieties as potential anti-tubercular agents. These hybrid molecules (5Fa1-5Fk11) were synthesized through a multi-step process and characterized using IR, 1H-NMR, 13C-NMR, and Mass spectrometry. Notably, compounds 5Ff6, 5Fe5, 5Fb2, and 5Fd4 demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay method. []
  • Relevance: While structurally different from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, the exploration of these hybrid molecules highlights the potential of combining thiazole and quinazolinone moieties for developing new therapeutic agents, particularly in the context of infectious diseases like tuberculosis. []

N-[(5-Substituted-1,3,4-oxadiazolyl-2yl)methyl-4-phenyl-1,3-thiazol-2-amine

  • Compound Description: This research centers around the synthesis and in vitro antibacterial evaluation of nine novel thiazole-1,3,4-oxadiazole hybrid analogs. The synthesis involved a cyclodehydrogenation reaction of 2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetohydrazide with substituted aliphatic or aromatic acids using phosphorus oxychloride as a dehydrating agent, resulting in the formation of the target compounds. Structural confirmation was achieved through IR and 1H NMR spectral data. Antibacterial activity was assessed using the cup-plate agar diffusion method against B. subtilis, S. aureus, E. coli, and P. aeruginosa, with ciprofloxacin serving as the standard drug. []
  • Relevance: While structurally distinct from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, these hybrid molecules highlight the potential of combining thiazole and oxadiazole moieties for developing new therapeutic agents, particularly in the context of bacterial infections. []

8-Substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones

  • Compound Description: This study investigated the anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic properties of a series of newly synthesized 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones (4a-t). The synthesis involved cyclizing N-{[6-substituted-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2/4-substituted benzamides (3a-t) in refluxing n-butanol. Notably, compounds 4a, 4c, 4f, and 4l exhibited complete protection in a mouse seizure model, indicating promising anticonvulsant activity comparable to the standard drug phenytoin. Importantly, selected compounds did not exhibit neurotoxic or hepatotoxic effects. []
  • Relevance: This study underscores the importance of exploring diverse heterocyclic systems for developing new therapeutic agents with potential applications in neurological disorders. While structurally distinct from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, the presence of the benzothiazole ring in these compounds suggests its potential role as a pharmacophore for modulating neuronal activity and/or neuroprotection. []

Imidazolidin-2-1,3-disubstituted Derivatives as CYP Inhibitors

  • Compound Description: This patent describes a class of imidazolidin-2-1,3-disubstituted derivatives designed as CYP inhibitors. [] These compounds feature diverse substitutions at specific positions on the imidazolidine ring, aimed at modulating their interactions with CYP enzymes. The patent highlights the potential of these compounds for therapeutic applications where CYP inhibition is desired. []
  • Relevance: While structurally distinct from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, this patent emphasizes the significance of exploring different heterocyclic systems for developing enzyme inhibitors. The focus on CYP inhibition highlights the importance of understanding drug metabolism and the potential for drug-drug interactions, crucial considerations in drug discovery and development. []

1-[3-Fluoro-4-(5-methyl-2,4-dioxo-pyrimidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea (AZ1)

  • Compound Description: This study utilized untargeted metabolomics to investigate the modes of action of various antibacterial compounds, including AZ1. The analysis revealed that AZ1 targets thymidylate kinase. []
  • Relevance: Although structurally different from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, the study highlights the power of metabolomics in elucidating the mechanisms of action of novel antimicrobial agents. Understanding the specific targets of these compounds is crucial for developing effective therapies and combating antimicrobial resistance. []

4‐[((4‐Carboxybutyl){2‐[(4‐phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58‐2667)

  • Compound Description: BAY 58‐2667 is a soluble guanylyl cyclase (sGC) activator that acts as a haem-mimetic. It binds with high affinity to sGC when the native haem (the NO binding site) is removed, protecting it from ubiquitin-triggered degradation. []
  • Relevance: While structurally different from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, this study highlights the therapeutic potential of targeting sGC in conditions where NO signaling is impaired, such as endothelial dysfunction. []

6-Methyl-N1-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine and 4-(chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide

  • Compound Description: These compounds are genotoxic impurities that were successfully avoided in a novel synthesis of imatinib base. []
  • Relevance: While structurally distinct from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, this study highlights the importance of developing synthetic routes that minimize the formation of genotoxic impurities, ensuring the safety and efficacy of pharmaceutical products. []

SYBR Green I (SG)

  • Compound Description: SYBR Green I (SG) is a commonly used fluorescent dye for detecting double-stranded DNA in molecular biology applications. Its structure was determined to be [2-[N-(3-dimethylaminopropyl)-N-propylamino]-4-[2,3-dihydro-3-methyl-(benzo-1,3-thiazol-2-yl)-methylidene]-1-phenyl-quinolinium]. This dye exhibits sequence-specific binding to dsDNA and its fluorescence is significantly enhanced upon binding. []
  • Relevance: Though structurally distinct from 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, SYBR Green I highlights the importance of understanding the structure-property relationships of thiazole-containing compounds, particularly their interactions with biomolecules like DNA. This knowledge is crucial for developing sensitive and specific tools for molecular biology research. []

Properties

CAS Number

6392-59-2

Product Name

3-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

IUPAC Name

3-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

Molecular Formula

C17H12FN3OS2

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C17H12FN3OS2/c18-13-8-4-7-12(9-13)15(22)20-16(23)21-17-19-14(10-24-17)11-5-2-1-3-6-11/h1-10H,(H2,19,20,21,22,23)

InChI Key

GCAZREARSKNVBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.